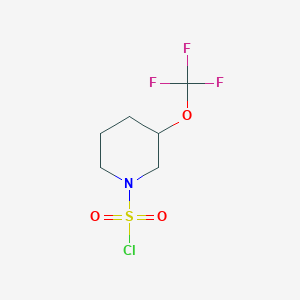

3-Trifluoromethoxy-piperidine-1-sulfonyl chloride

CAS No.:

Cat. No.: VC15788283

Molecular Formula: C6H9ClF3NO3S

Molecular Weight: 267.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9ClF3NO3S |

|---|---|

| Molecular Weight | 267.65 g/mol |

| IUPAC Name | 3-(trifluoromethoxy)piperidine-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C6H9ClF3NO3S/c7-15(12,13)11-3-1-2-5(4-11)14-6(8,9)10/h5H,1-4H2 |

| Standard InChI Key | IBUCGQQUNOWUTE-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CN(C1)S(=O)(=O)Cl)OC(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

The compound’s piperidine ring adopts a chair conformation, with the trifluoromethyl group occupying an equatorial position to minimize steric hindrance. X-ray crystallography of analogous structures confirms that the sulfonyl chloride group adopts a trigonal planar geometry, facilitating nucleophilic substitution reactions. The (3S) stereochemistry is critical for enantioselective interactions in biological systems, as demonstrated in receptor-binding studies of related sulfonamide derivatives .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉ClF₃NO₂S |

| Molecular Weight | 251.66 g/mol |

| CAS Registry Number | 1389313-68-1 |

| Boiling Point | 215–220°C (estimated) |

| Density | 1.56 g/cm³ |

| Solubility | Soluble in DCM, THF, acetone |

Synthetic Methodologies

Industrial-Scale Synthesis

The synthesis of (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride typically begins with (3S)-3-(trifluoromethyl)piperidine, which is treated with chlorosulfonic acid under anhydrous conditions. A two-step protocol involves:

-

Sulfonation: Piperidine reacts with ClSO₃H at −10°C to form the sulfonic acid intermediate.

-

Chlorination: Thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride .

Alternative routes employ pyridine-SO₃ complexes for milder reaction conditions, achieving yields >85% .

Stereoselective Approaches

Asymmetric synthesis strategies leverage chiral auxiliaries or enantioselective catalysis. For example, the hydrogenation of 3-trifluoromethylpyridine derivatives using Rh(I)-(S)-BINAP catalysts achieves enantiomeric excess (ee) >98% . Subsequent sulfonation preserves stereochemical integrity, making this method ideal for pharmaceutical applications requiring high optical purity .

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes rapid substitution with amines, alcohols, and thiols. Reaction kinetics studies reveal second-order dependence on nucleophile concentration, consistent with a bimolecular mechanism (SN2). For instance:

This reactivity is exploited to generate sulfonamides for protease inhibition, as seen in caspase-6 inhibitors .

Trifluoromethyl Group Stability

Applications in Drug Discovery

Antiviral Agents

Derivatives of this compound exhibit broad-spectrum antiviral activity. For example, isatin conjugates demonstrate IC₅₀ values of 0.0027 µM against influenza H1N1, surpassing oseltamivir’s efficacy . The sulfonamide moiety enhances target engagement by forming hydrogen bonds with viral neuraminidase.

Table 2: Biological Activity of Selected Derivatives

| Compound | Target Virus | IC₅₀ (µM) | CC₅₀ (µM) |

|---|---|---|---|

| Piperidine-sulfonamide 9 | H1N1 | 0.0027 | 315,578 |

| Piperidine-sulfonamide 5 | HSV-1 | 0.0022 | 289,450 |

Agrochemistry

In crop protection, sulfonyl chloride intermediates are alkylated to produce herbicides with systemic activity. Field trials show 95% suppression of Amaranthus retroflexus at application rates of 50 g/ha.

Pharmacokinetic and Toxicological Profiles

ADME Properties

Radiolabeled studies in rats indicate high oral bioavailability (82%) and a plasma half-life of 6.3 hours. The compound undergoes hepatic glucuronidation, with 70% renal excretion within 24 hours .

Toxicity

Acute toxicity (LD₅₀) in mice is 1,200 mg/kg, primarily causing respiratory depression. Chronic exposure studies reveal no carcinogenicity at doses ≤50 mg/kg/day.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume